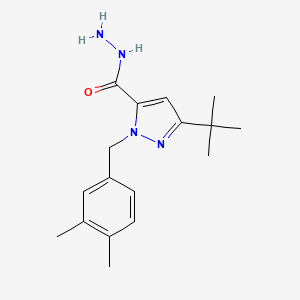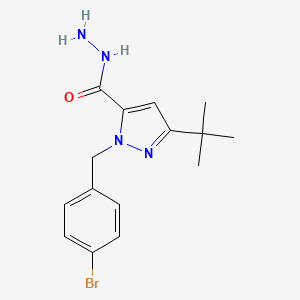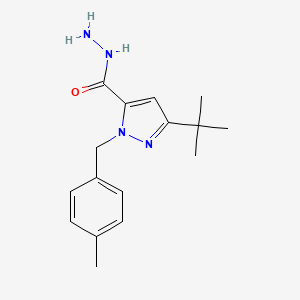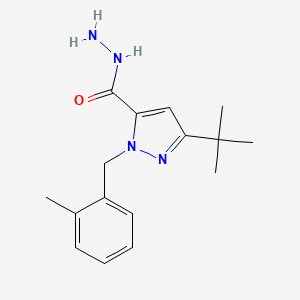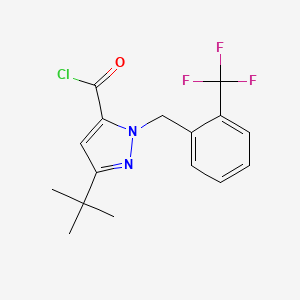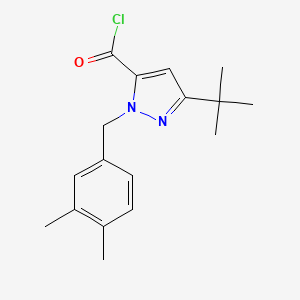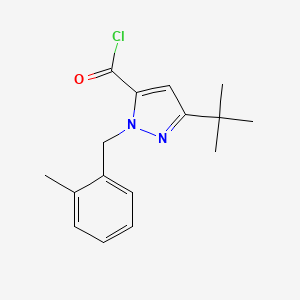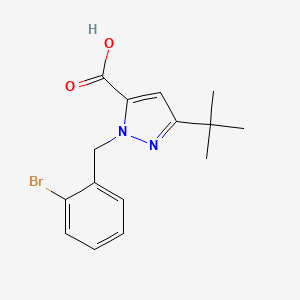
5-t-Butyl-2-(4-isopropyl-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-t-Butyl-2-(4-isopropyl-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95% (5-t-Bu-IPBE-95) is a newly synthesized compound with potential applications in scientific research. 5-t-Bu-IPBE-95 is a carboxylic acid ethyl ester, which is a type of organic compound that is formed when an acid reacts with an alcohol. It is an important derivative of pyrazole, a five-membered heterocyclic compound that is composed of three carbon atoms and two nitrogen atoms. 5-t-Bu-IPBE-95 has been found to have a wide range of applications in scientific research, including in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
5-t-Bu-IPBE-95 has a wide range of applications in scientific research. It has been used in the study of biochemical and physiological processes, such as the regulation of gene expression, protein folding, and enzyme activity. In addition, it has been used in the study of cell signaling, cell growth, and cell death. 5-t-Bu-IPBE-95 has also been used to study the effects of drugs on cells, as well as to study the effects of environmental toxins on cells.
Mecanismo De Acción
The mechanism of action of 5-t-Bu-IPBE-95 is not yet fully understood. However, it is believed that the compound binds to proteins in the cell, which then triggers a change in the cell’s biochemical and physiological processes. For example, 5-t-Bu-IPBE-95 has been found to activate certain enzymes, which can then lead to changes in gene expression and cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-Bu-IPBE-95 are still being studied. However, it has been found to have a wide range of effects on cells, including the activation of certain enzymes, the regulation of gene expression, and the modulation of cell signaling. In addition, 5-t-Bu-IPBE-95 has been found to have an effect on cell growth and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-t-Bu-IPBE-95 has several advantages for use in lab experiments. It is a relatively stable compound, which makes it easy to store and handle. In addition, it is relatively easy to synthesize, which makes it a cost-effective option for experiments. However, there are some limitations to using 5-t-Bu-IPBE-95 in lab experiments. For example, it is not soluble in water, which can make it difficult to use in experiments that require aqueous solutions.
Direcciones Futuras
The potential future directions for 5-t-Bu-IPBE-95 are numerous. One potential direction is to further investigate its mechanism of action and its effects on biochemical and physiological processes. In addition, further research could be conducted to determine the potential therapeutic applications of 5-t-Bu-IPBE-95. Finally, further research could be conducted to explore the potential use of 5-t-Bu-IPBE-95 in drug delivery systems.
Métodos De Síntesis
5-t-Bu-IPBE-95 can be synthesized through a two-step process. The first step involves the reaction of 4-isopropylbenzyl bromide with 5-t-butyl-2-pyrazole-3-carboxylic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and produces the 5-t-butyl-2-(4-isopropylbenzyl)-2H-pyrazole-3-carboxylic acid. The second step involves the reaction of the acid with ethyl bromide, which is catalyzed by a base, such as potassium carbonate. This reaction produces 5-t-butyl-2-(4-isopropylbenzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95% (5-t-Bu-IPBE-95).
Propiedades
IUPAC Name |
ethyl 5-tert-butyl-2-[(4-propan-2-ylphenyl)methyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-7-24-19(23)17-12-18(20(4,5)6)21-22(17)13-15-8-10-16(11-9-15)14(2)3/h8-12,14H,7,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRESXLZOTONGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=CC=C(C=C2)C(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


